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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

Technical Support Center: JNJ-47965567
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with JNJ-
47965567, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-47965567?

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion

channel. It is a centrally permeable compound that has been shown to block the release of

interleukin-1β (IL-1β) induced by the P2X7 receptor agonist BzATP.[1][2] While initially thought

to be a competitive antagonist, further studies have suggested a non-competitive mechanism

of inhibition, where it binds to an allosteric site on the receptor.[3][4]

Q2: We are not observing the expected efficacy of JNJ-47965567 in our in vivo model. What

could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following:

Dosing Regimen: The frequency and timing of administration can significantly impact

outcomes. For instance, in the SOD1G93A mouse model of amyotrophic lateral sclerosis

(ALS), administration of 30 mg/kg JNJ-47965567 three times a week from disease onset

showed no effect on disease progression.[3][5] However, a separate study using the same

mouse model reported that administering the same dose four times a week starting from a
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pre-symptomatic stage delayed disease onset and improved motor performance in female

mice.[6][7][8]

Animal Model and Disease Pathology: The efficacy of JNJ-47965567 can be model-

dependent. While it showed modest efficacy in a rat model of neuropathic pain, it was not

effective in the forced swim test, a model for depression.[1][2] The underlying pathology and

the specific role of the P2X7 receptor in your model are critical considerations.

Pharmacokinetics and Brain Penetrance: Although JNJ-47965567 is brain penetrant, its

concentration in the target tissue might vary between species and individuals. It is crucial to

ensure that the compound reaches the site of action at a sufficient concentration to exert its

effect.

Q3: Are there conflicting reports on the efficacy of JNJ-47965567?

Yes, some studies have reported conflicting results. For example, in the context of ALS

research using the SOD1G93A mouse model, one study found no benefit when JNJ-47965567
was administered from the onset of disease.[3][5] Conversely, another study reported positive

effects on disease onset and motor function in female mice when the drug was given at a pre-

symptomatic stage.[6][7][8] These discrepancies highlight the importance of experimental

design, including the timing of intervention and the dosing schedule.

Troubleshooting Guides
Issue 1: Inconsistent in vitro results in IL-1β release
assays.

Potential Cause 1: Cell Priming. For robust IL-1β release, cells like monocytes or microglia

often require priming with an agent like lipopolysaccharide (LPS) before stimulation with a

P2X7 agonist like BzATP. Ensure your protocol includes an adequate priming step.

Potential Cause 2: Agonist Concentration. The concentration of the P2X7 agonist used can

influence the inhibitory effect of JNJ-47965567. High concentrations of the agonist may

overcome the antagonistic effect. A dose-response curve for the agonist should be

performed to determine the optimal concentration.
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Potential Cause 3: Protein Binding. In assays using whole blood, the potency of JNJ-
47965567 may be lower due to protein binding.[1] Consider this when comparing results

from whole blood assays to those using isolated monocytes.

Issue 2: Lack of effect in a behavioral model where P2X7
antagonism is expected to be beneficial.

Potential Cause 1: Timing of Administration. The therapeutic window for P2X7 antagonism

may be narrow. Administration before the onset of significant pathology might be more

effective than treatment after the disease is well-established.

Potential Cause 2: Off-target Effects of Other Compounds. If comparing JNJ-47965567 to

other P2X7 antagonists like Brilliant Blue G (BBG), be aware that BBG is less selective and

may have off-target effects that contribute to its observed efficacy.[9]

Potential Cause 3: Contribution of Central vs. Peripheral P2X7. JNJ-47965567 is CNS-

penetrant.[3] The relative contribution of central versus peripheral P2X7 receptors to the

pathophysiology of your model will influence the outcome.

Data Presentation
Table 1: In Vitro Potency of JNJ-47965567
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Assay System Parameter Value Reference

Human P2X7

Receptor
pKi 7.9 ± 0.07 [1][2]

Human Whole Blood

(IL-1β release)
pIC50 6.7 ± 0.07 [1][2]

Human Monocytes

(IL-1β release)
pIC50 7.5 ± 0.07 [1][2]

Rat Microglia (IL-1β

release)
pIC50 7.1 ± 0.1 [1][2]

Murine J774

Macrophages

(Ethidium+ uptake)

IC50 54 ± 24 nM [3]

Table 2: Summary of In Vivo Studies with JNJ-47965567
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Model Species
Dose and
Regimen

Key Findings Reference

Amphetamine-

induced

Hyperactivity

Rat 30 mg/kg
Attenuated

hyperactivity
[1][2]

Neuropathic Pain Rat 30 mg/kg

Modest, yet

significant

efficacy

[1][2]

Forced Swim

Test
Rat Not specified

No efficacy

observed
[1][2]

ALS

(SOD1G93A)
Mouse

30 mg/kg,

3x/week from

onset

No impact on

weight loss,

clinical score,

motor

coordination, or

survival

[3][5]

ALS

(SOD1G93A)
Mouse

30 mg/kg,

4x/week from

P60

Delayed disease

onset, reduced

body weight loss,

and improved

motor

coordination in

females; no

effect on lifespan

or in males.

[6][7][8]

Experimental Protocols
Key Experiment: Inhibition of BzATP-induced IL-1β
Release in Human Whole Blood

Blood Collection: Collect fresh human whole blood in heparinized tubes.
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Priming: Incubate the blood with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL

for 4 hours at 37°C to prime the inflammasome.

Antagonist Incubation: Add JNJ-47965567 at various concentrations and incubate for 30

minutes at 37°C.

Agonist Stimulation: Add the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine

5'-triphosphate (BzATP), at a final concentration of 300 µM and incubate for 1 hour at 37°C.

Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes to separate the

plasma.

IL-1β Measurement: Quantify the concentration of IL-1β in the plasma using a commercially

available ELISA kit.

Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a four-

parameter logistic equation.

Mandatory Visualizations
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Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
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Caption: General experimental workflow for assessing JNJ-47965567 activity in vitro.

Caption: Logical troubleshooting workflow for interpreting negative results with JNJ-47965567.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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